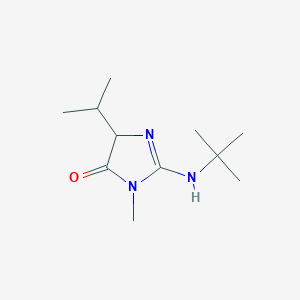

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one

Description

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one is a substituted imidazolone derivative characterized by a tert-butylamino group at position 2, an isopropyl group at position 4, and a methyl group at position 1. The imidazolone core is a five-membered heterocyclic ring with two nitrogen atoms and a ketone group, conferring both hydrogen-bonding capacity and moderate polarity.

Properties

Molecular Formula |

C11H21N3O |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-methyl-4-propan-2-yl-4H-imidazol-5-one |

InChI |

InChI=1S/C11H21N3O/c1-7(2)8-9(15)14(6)10(12-8)13-11(3,4)5/h7-8H,1-6H3,(H,12,13) |

InChI Key |

QVELQKKKGXJIDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)N(C(=N1)NC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-isopropyl-1-methylimidazole with tert-butyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares structural motifs with several imidazole and imidazolone derivatives reported in the literature:

(a) 1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (C1)

- Key differences : C1 (from ) features a benzothiophene and benzylidene substituent, unlike the tert-butyl and isopropyl groups in the target compound.

(b) 4-[(tert-Butoxy-S-alanyl)carbonyl]-1H-imidazole derivatives (e.g., 5{29}–5{33})

- Key differences : These analogs () incorporate peptide-like tert-butoxycarbonyl (Boc) and alanyl groups, contrasting with the target compound’s simpler alkyl substituents.

- Impact: The Boc group in 5{29} introduces hydrolytic stability but reduces metabolic flexibility compared to the target compound’s tert-butylamino group, which may offer better pharmacokinetic properties .

(c) Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9a–9e)

- Key differences : These compounds () feature extended aromatic systems (benzimidazole, triazole, thiazole) instead of the imidazolone core.

- Impact : The aromatic systems enhance binding to hydrophobic pockets (e.g., in enzymes like α-glucosidase), while the target compound’s imidazolone core may favor interactions with polar active sites .

Physicochemical Properties

- Analysis : The tert-butyl and isopropyl groups in the target compound likely reduce aqueous solubility compared to C1 and 5{29}, but enhance lipid bilayer penetration.

Data Tables

Table 1: Substituent Comparison of Imidazolone Derivatives

Biological Activity

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazole ring structure, which is pivotal for its biological activity. The presence of the tert-butyl and isopropyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that compounds with imidazole rings often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects are under investigation, but several hypotheses include:

- Enzyme Inhibition : Similar imidazole derivatives have shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Pharmacological Effects

Studies have demonstrated that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary tests suggest that the compound has antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.

- Cytotoxicity : Some studies indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of similar imidazole derivatives:

- Study 1 : A derivative with a similar structure was tested for its anticancer properties in vitro, showing significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM) .

- Study 2 : Another study evaluated the anti-inflammatory effects of a related compound, demonstrating a reduction in TNF-alpha levels in macrophages by 40% upon treatment with 20 µM concentration .

Data Table

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity Type | Related Compound | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Imidazole Derivative A | 50 µM | Inhibition of bacterial growth |

| Anti-inflammatory | Imidazole Derivative B | 20 µM | Reduced TNF-alpha production by 40% |

| Cytotoxicity | Imidazole Derivative C | 15 µM | Significant inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.